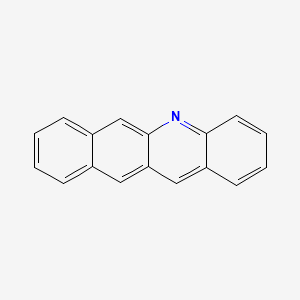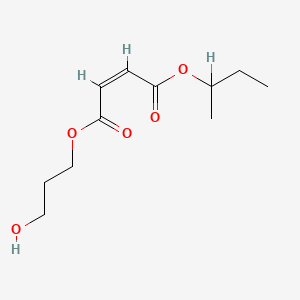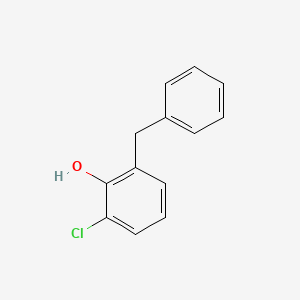
Benz(b)acridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benz(b)acridine is a polycyclic aromatic hydrocarbon that belongs to the acridine family. Acridines are known for their rigid structure, planarity, and high thermal stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benz(b)acridine typically involves the condensation of 2-lithio-1-methyl-4-quinolone with methyl 2-(chloroformyl)benzoate, resulting in 5-methylthis compound-6,11,12-trione . Another method includes the addition of the anion of methyl 2-(1,3-dithian-2-yl)benzoate to 1-methoxycarbonyl-4-quinolone, producing 5,5a-dihydro-11-hydroxy-5-methoxycarbonyl-12-oxaspiro{this compound-6,2′(1′,3′-dithiane)} .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Benz(b)acridine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the this compound structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include oxygenated derivatives, dihydro derivatives, and various substituted this compound compounds.
Wissenschaftliche Forschungsanwendungen
Benz(b)acridine has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex polycyclic compounds.
Medicine: Some this compound derivatives exhibit anticancer, antimicrobial, and antiviral activities.
Industry: This compound and its derivatives are used as dyes, fluorescent materials, and in laser technologies.
Wirkmechanismus
The mechanism of action of benz(b)acridine primarily involves DNA intercalation. The planar structure of this compound allows it to insert between DNA base pairs, disrupting the normal function of DNA and associated enzymes . This intercalation can inhibit the activity of topoisomerase and telomerase, leading to the inhibition of cell proliferation and inducing cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acridine: Benz(b)acridine is structurally similar to acridine, another polycyclic aromatic hydrocarbon with a nitrogen atom in the ring.
Benzo[h]quinoline: This compound shares a similar polycyclic structure with this compound and exhibits similar chemical properties.
Benzo[c]acridine: Another closely related compound with a similar core structure and applications.
Uniqueness
This compound is unique due to its specific arrangement of rings and nitrogen atoms, which confer distinct chemical and biological properties. Its ability to intercalate into DNA and inhibit critical enzymes makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
257-89-6 |
|---|---|
Molekularformel |
C17H11N |
Molekulargewicht |
229.27 g/mol |
IUPAC-Name |
benzo[b]acridine |
InChI |
InChI=1S/C17H11N/c1-2-6-13-11-17-15(9-12(13)5-1)10-14-7-3-4-8-16(14)18-17/h1-11H |
InChI-Schlüssel |
JZYMCIPZZLIJKR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=C4C=CC=CC4=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















